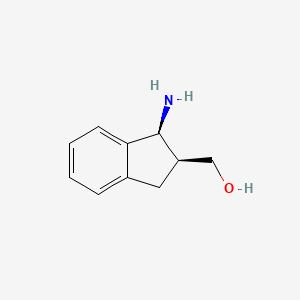
1-(2-Aminophenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminophenyl)azetidin-2-one is a heterocyclic compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals. The azetidinone ring is a core structure in many β-lactam antibiotics, which are crucial in the treatment of bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of Schiff bases, which are condensation products of aldehydes and amines. For instance, the reaction of 2-aminobenzaldehyde with chloroacetyl chloride in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions: 1-(2-Aminophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinone oxides, while substitution reactions can produce a variety of substituted azetidinones .
科学的研究の応用
1-(2-Aminophenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is a key intermediate in the development of β-lactam antibiotics and other therapeutic agents.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Aminophenyl)azetidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), which are essential for cell wall construction. This leads to the disruption of cell wall integrity and ultimately bacterial cell death .
類似化合物との比較
- 1-(4-Aminophenyl)azetidin-2-one
- 3-Chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one
- 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one
Uniqueness: 1-(2-Aminophenyl)azetidin-2-one is unique due to its specific substitution pattern on the azetidinone ring, which imparts distinct chemical and biological properties. Its ability to serve as a versatile building block in the synthesis of various bioactive compounds sets it apart from other similar azetidinones .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
1-(2-aminophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H10N2O/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6,10H2 |
InChIキー |
PVBIYRKDWMPTLU-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1=O)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)

![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)


![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)




![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)

